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Compound of Interest

Compound Name: GSK3368715 trihydrochloride

Cat. No.: B15588859 Get Quote

Technical Support Center: GSK3368715
Trihydrochloride
This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers and drug development professionals working with

GSK3368715 trihydrochloride.

Frequently Asked Questions (FAQs)
Q1: What is GSK3368715 and what is its mechanism of action?

A1: GSK3368715 is an orally available, potent, and reversible inhibitor of Type I protein

arginine methyltransferases (PRMTs).[1] Its primary targets include PRMT1, PRMT3, PRMT4

(CARM1), PRMT6, and PRMT8.[1][2] These enzymes are responsible for asymmetric

dimethylation of arginine residues (ADMA) on both histone and non-histone proteins, a key

post-translational modification that regulates various cellular processes like gene expression,

RNA processing, and DNA damage repair.[1] GSK3368715 acts as an S-adenosyl-L-

methionine (SAM)-uncompetitive inhibitor, binding to the enzyme-substrate complex.[2][3] By

inhibiting Type I PRMTs, GSK3368715 blocks the formation of ADMA, leading to a reduction in

cellular ADMA levels and an accumulation of monomethyl-arginine (MMA) and symmetric

dimethylarginine (SDMA).[2] This shift in arginine methylation disrupts cellular signaling and

can suppress tumor cell proliferation.[1][2]
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Q2: We are observing significant variations in our experimental results between different

batches of GSK3368715 trihydrochloride. What could be the cause?

A2: Lot-to-lot variation in chemical reagents is a known challenge in laboratory settings that can

lead to inconsistent results.[4] While there is no specific public documentation on lot-to-lot

variability for GSK3368715 trihydrochloride, variations in the purity, solubility, or presence of

residual solvents in different batches of any small molecule inhibitor can affect its activity. It is

crucial to have procedures in place to assess new lots.[4][5] We recommend consulting our

troubleshooting guide for inconsistent IC50 values for a systematic approach to investigating

this issue.

Q3: What are the recommended solvent and storage conditions for GSK3368715
trihydrochloride?

A3: For GSK3368715 trihydrochloride, recommended solvents include DMSO and water, with

a solubility of up to 81 mg/mL.[6] For long-term storage, it is advised to store the pure

compound at -20°C for up to 3 years.[6] When in solvent, store at -80°C for up to 6 months or

at -20°C for up to 1 month.[6] To minimize degradation, it is best to aliquot stock solutions into

single-use volumes to avoid repeated freeze-thaw cycles.[7]

Q4: Are there any known off-target effects or toxicities associated with GSK3368715?

A4: In a Phase 1 clinical trial involving patients with advanced solid tumors, dose-limiting

toxicities were reported at a 200 mg dose, including aortic thrombosis, atrial fibrillation, and a

decrease in platelet count.[8] A higher-than-expected incidence of thromboembolic events was

also observed.[8] The most frequently reported treatment-emergent adverse events included

nausea, anemia, and fatigue.[8]

Troubleshooting Guides
Inconsistent IC50 Values
Issue: You are observing significant variability in the IC50 value of GSK3368715 in your in vitro

assays.
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Compound Integrity and Handling:

Solubility: Ensure the compound is fully dissolved. Visually inspect for any precipitate in

your stock solution. Prepare fresh stock solutions if necessary.

Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your stock solutions by preparing

single-use aliquots.[7]

Purity Confirmation: If you suspect lot-to-lot variability, consider verifying the purity and

identity of the different lots using analytical methods like HPLC-MS or NMR.[7]

Assay Conditions:

Cell-Based Assays:

Cell Passage Number: Use cells within a consistent and low passage number range.

Cell Density: Ensure consistent cell seeding density, as this can influence inhibitor

sensitivity.[7]

Serum Concentration: Fluctuations in serum concentration in the culture medium can

affect inhibitor potency.[7]

Biochemical Assays:

Enzyme Activity: Ensure the activity of your recombinant PRMT enzyme is consistent

between experiments.

Substrate Concentration: Use a consistent concentration of the substrate (e.g., histone

peptide) and SAM.

Reduced Cellular Potency
Issue: The observed anti-proliferative or cytotoxic effect of GSK3368715 in your cell-based

assays is lower than expected based on published data.

Potential Causes & Troubleshooting Steps:
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Cellular Uptake and Efflux:

Membrane Permeability: Confirm that the inhibitor is permeable in your specific cell line.

Efflux Pumps: Your target cells might express high levels of efflux pumps (e.g., P-

glycoprotein) that actively remove the inhibitor. This can be tested using efflux pump

inhibitors.[7]

Target Engagement:

Western Blot Analysis: Perform a western blot to measure the levels of asymmetric

dimethylarginine (ADMA) on total cellular proteins. A potent inhibitor should lead to a dose-

dependent decrease in ADMA levels.[9]

Incubation Time: Ensure a sufficient incubation time for the inhibitor to engage with its

target and elicit a biological response.

Quantitative Data
Table 1: Physicochemical Properties of GSK3368715 and its Salts[6]

Property Value

Molecular Formula C₂₀H₄₁Cl₃N₄O₂ (3HCl)

Molecular Weight 475.92 g/mol (3HCl)

Appearance Solid

Solubility
DMSO: 81 mg/mLWater: 81 mg/mLEthanol: 81

mg/mL

Storage (Pure form) -20°C for 3 years

Storage (In solvent) -80°C for 6 months-20°C for 1 month

Table 2: In Vitro Inhibitory Activity of GSK3368715 against Type I PRMTs[9]
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PRMT Target IC50 (nM)

PRMT1 3.1

PRMT3 48

PRMT4 (CARM1) 1148

PRMT6 5.7

PRMT8 1.7

Experimental Protocols
Protocol 1: In Vitro Histone Methyltransferase (HMT)
Assay[9]
This protocol is designed to measure the enzymatic activity of a Type I PRMT and the inhibitory

effect of GSK3368715.

Materials:

Recombinant human PRMT1 enzyme

Histone H4 peptide (substrate)

S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)

GSK3368715

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)

Trichloroacetic acid (TCA)

Scintillation fluid and counter

Procedure:

Prepare serial dilutions of GSK3368715. The final DMSO concentration should be consistent

across all wells and not exceed 1%.
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In a 96-well plate, add the assay buffer, recombinant PRMT1 enzyme, and either

GSK3368715 or vehicle.

Pre-incubate the enzyme with the compound for 15 minutes at room temperature.

Initiate the reaction by adding a mixture of the histone H4 peptide and ³H-SAM.

Incubate the reaction at 30°C for 1 hour.

Stop the reaction by adding TCA to precipitate the proteins.

Transfer the precipitate to a filter plate, wash, and add scintillation fluid.

Measure the radioactivity using a scintillation counter.

Calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: Cellular Assay for ADMA Levels by Western
Blot[9]
This protocol assesses the effect of GSK3368715 on the levels of asymmetric dimethylarginine

(ADMA) in cultured cells.

Materials:

Cancer cell line (e.g., MCF7)[1]

GSK3368715

Cell lysis buffer

Primary anti-ADMA antibody

Loading control antibody (e.g., anti-β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate
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Procedure:

Seed cells in a 6-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of GSK3368715 or the vehicle control for 24-72

hours.

Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary anti-ADMA antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with the loading control antibody to ensure equal protein

loading.

Visualizations
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Caption: PRMT1 signaling pathway and the inhibitory action of GSK3368715.
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Inconsistent Experimental Results
(e.g., variable IC50)

Step 1: Verify Compound Integrity

Step 2: Review Assay Parameters

If compound integrity is confirmed

Step 3: Investigate Lot-to-Lot Variability

If assay parameters are consistent

Contact Supplier for Lot-Specific
Certificate of Analysis

Yes

Isolate Cause of Variability

No (Issue Resolved)

Perform In-House Analytical Chemistry
(e.g., HPLC-MS)
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Caption: Workflow for troubleshooting inconsistent experimental results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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